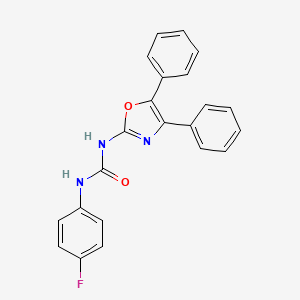![molecular formula C33H42N2O4 B14939441 2-Amino-6',6',7,7,8'-pentamethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline-4',1''-cycloheptane]-2',5(6H)-dione](/img/structure/B14939441.png)
2-Amino-6',6',7,7,8'-pentamethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline-4',1''-cycloheptane]-2',5(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione is a complex organic compound with a unique structure that combines multiple ring systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione typically involves multi-step organic reactions. The starting materials often include substituted chromenes and pyrroloquinolines, which undergo cyclization and spiro-annulation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction can produce dihydro or tetrahydro compounds
Aplicaciones Científicas De Investigación
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-4,4,5,7,8-pentamethyl-2-chromanone: A structurally related compound with similar chromene and amino functionalities.
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: Another compound with a similar pentamethyl substitution pattern but different ring systems.
Uniqueness
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione is unique due to its complex spirocyclic structure, which combines multiple ring systems in a single molecule. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C33H42N2O4 |
|---|---|
Peso molecular |
530.7 g/mol |
InChI |
InChI=1S/C33H42N2O4/c1-7-22(36)26-28(34)39-24-17-30(3,4)16-23(37)25(24)33(26)21-15-19(2)14-20-27(21)35(29(33)38)32(18-31(20,5)6)12-10-8-9-11-13-32/h14-15H,7-13,16-18,34H2,1-6H3 |
Clave InChI |
ADSAQNGWBNLEBL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C6(CCCCCC6)CC5(C)C)C)C(=O)CC(C2)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14939367.png)
![ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate](/img/structure/B14939370.png)
![N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14939389.png)
![2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B14939396.png)
![5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939401.png)

![4-(4-ethoxyphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14939410.png)
![Tetramethyl 5',5',8',9'-tetramethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14939416.png)
![2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939423.png)
![6,8,8,9-tetramethyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14939430.png)

![2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14939458.png)
![N-(3-Chloro-2-methylphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B14939460.png)
